2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride
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Overview
Description
2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields of scientific research. This compound features a pyrazole ring attached to an azetidine moiety, which is further connected to an acetic acid group. The dihydrochloride form enhances its solubility and stability, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring, which is then coupled with an azetidine intermediate under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride to modify the pyrazole or azetidine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or acyl groups .
Scientific Research Applications
2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts
Mechanism of Action
The mechanism of action of 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the azetidine moiety may enhance binding affinity through steric effects. These interactions can modulate the activity of target proteins, leading to various biological effects .
Comparison with Similar Compounds
2-[1-ethylsulfonyl-3-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl acetonitrile: Shares a similar azetidine-pyrazole structure but with different substituents, leading to distinct biological activities.
3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[4,3-a]pyridine: Another pyrazole-containing compound with a different ring system, used in various pharmacological studies.
Uniqueness: 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride is unique due to its specific combination of the pyrazole and azetidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in multiple scientific disciplines .
Properties
CAS No. |
2825008-00-0 |
---|---|
Molecular Formula |
C8H13Cl2N3O2 |
Molecular Weight |
254.1 |
Purity |
95 |
Origin of Product |
United States |
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